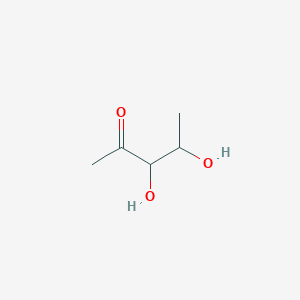
3,4-Dihydroxy-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-2-pentanone, also known as DOP or DOPAC, is a chemical compound with the molecular formula C5H10O3. It is a derivative of the sugar, ribose, and is commonly found in various fruits and vegetables. DOP has been the subject of numerous scientific studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-2-pentanone is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues, and are believed to play a role in the development of various diseases.
Biochemical and Physiological Effects:
3,4-Dihydroxy-2-pentanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4-Dihydroxy-2-pentanone can inhibit the growth of various cancer cell lines, and can protect against oxidative stress-induced cell damage. In vivo studies have shown that 3,4-Dihydroxy-2-pentanone can improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dihydroxy-2-pentanone has several advantages for lab experiments, including its low toxicity and availability. However, it also has some limitations, including its instability in aqueous solutions and its potential to undergo oxidation.
Direcciones Futuras
There are several future directions for research on 3,4-Dihydroxy-2-pentanone. One potential area of research is the development of 3,4-Dihydroxy-2-pentanone-based natural insecticides for use in agriculture. Another potential area of research is the development of 3,4-Dihydroxy-2-pentanone-based therapies for the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-Dihydroxy-2-pentanone and its potential applications in various fields.
Métodos De Síntesis
3,4-Dihydroxy-2-pentanone can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of ribose with an oxidizing agent, while enzymatic synthesis involves the use of enzymes such as glucose oxidase or alcohol dehydrogenase.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-2-pentanone has been extensively studied for its potential applications in various fields, including biochemistry, agriculture, and medicine. In biochemistry, 3,4-Dihydroxy-2-pentanone is used as a substrate for enzymes such as glucose oxidase and alcohol dehydrogenase. In agriculture, 3,4-Dihydroxy-2-pentanone has been shown to have potential as a natural insecticide due to its toxicity to various insect species. In medicine, 3,4-Dihydroxy-2-pentanone has been studied for its potential use in the treatment of various diseases, including cancer and Parkinson's disease.
Propiedades
IUPAC Name |
3,4-dihydroxypentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYGQZADJGVPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-2-pentanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

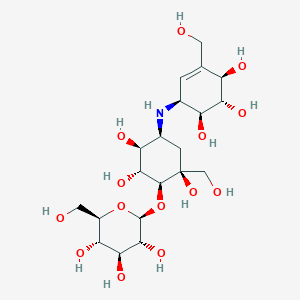
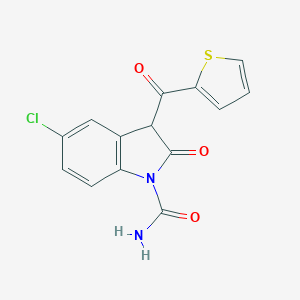
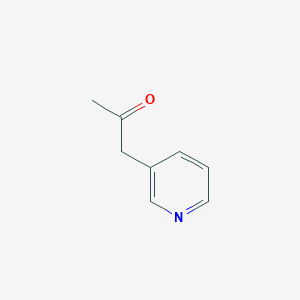
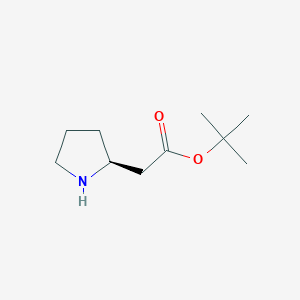
![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)
![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)
![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)
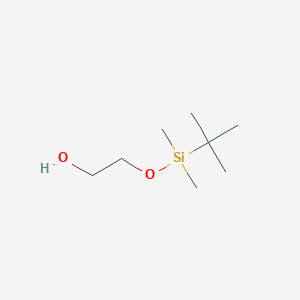
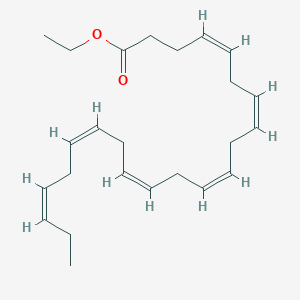


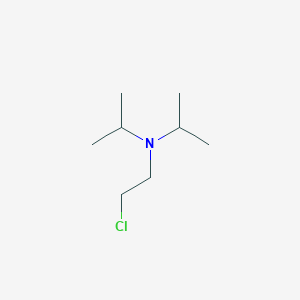
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
